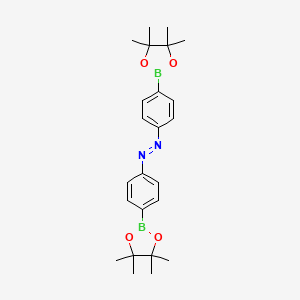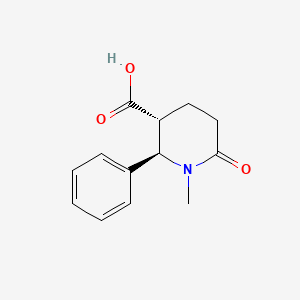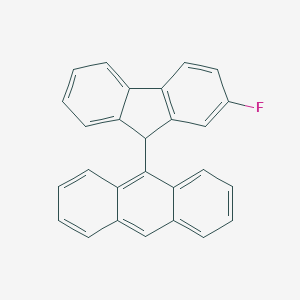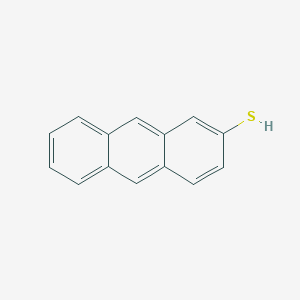![molecular formula C16H18N2OS2 B13134460 (R)-N-(Quinuclidin-3-yl)-[2,2'-bithiophene]-5-carboxamide CAS No. 400713-41-9](/img/structure/B13134460.png)
(R)-N-(Quinuclidin-3-yl)-[2,2'-bithiophene]-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide is a complex organic compound that features a quinuclidine moiety linked to a bithiophene structure via a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide typically involves the following steps:
Formation of the Quinuclidine Moiety: The quinuclidine structure can be synthesized through a series of cyclization reactions starting from simple amines and aldehydes.
Bithiophene Synthesis: The bithiophene unit is usually prepared via a coupling reaction of thiophene derivatives.
Coupling Reaction: The final step involves coupling the quinuclidine moiety with the bithiophene unit through an amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of ®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are often used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
科学的研究の応用
®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a muscarinic receptor antagonist, which could be useful in treating conditions like overactive bladder.
Material Science: The bithiophene unit makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its interactions with various biological targets are of interest for understanding receptor-ligand dynamics.
作用機序
The compound exerts its effects primarily through interaction with muscarinic receptors. It binds to these receptors, inhibiting their activity and thereby modulating physiological responses. The quinuclidine moiety is crucial for this binding, as it mimics the structure of acetylcholine, the natural ligand for muscarinic receptors .
類似化合物との比較
Similar Compounds
Quinuclidin-3-yl acetate: Another quinuclidine derivative with similar receptor binding properties.
Quinuclidin-3-yl benzhydrylcarbamate: Known for its high affinity for muscarinic receptors.
Uniqueness
®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide is unique due to the presence of the bithiophene unit, which imparts additional electronic properties and potential for use in material science applications, setting it apart from other quinuclidine derivatives.
特性
CAS番号 |
400713-41-9 |
|---|---|
分子式 |
C16H18N2OS2 |
分子量 |
318.5 g/mol |
IUPAC名 |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-thiophen-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C16H18N2OS2/c19-16(17-12-10-18-7-5-11(12)6-8-18)15-4-3-14(21-15)13-2-1-9-20-13/h1-4,9,11-12H,5-8,10H2,(H,17,19)/t12-/m0/s1 |
InChIキー |
BUAOGICCFROPLN-LBPRGKRZSA-N |
異性体SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(S3)C4=CC=CS4 |
正規SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(S3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


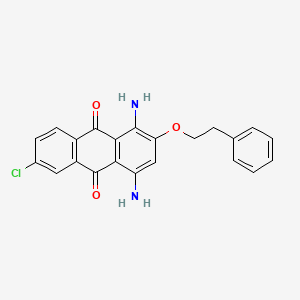
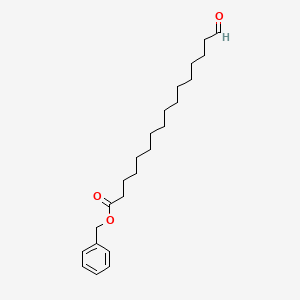

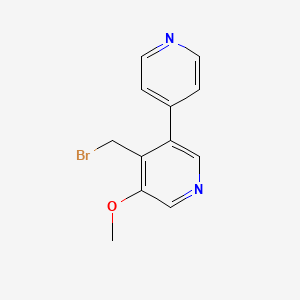
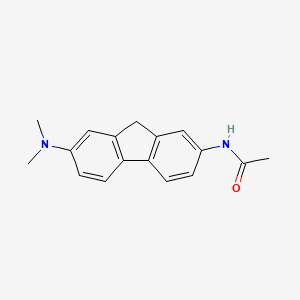
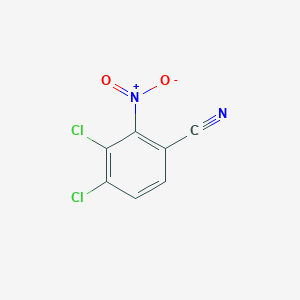
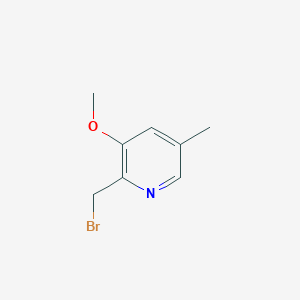
![1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13134413.png)
![2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13134419.png)
